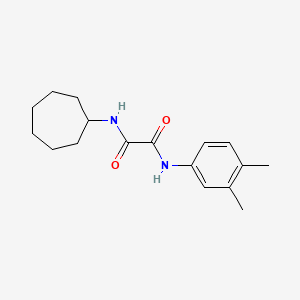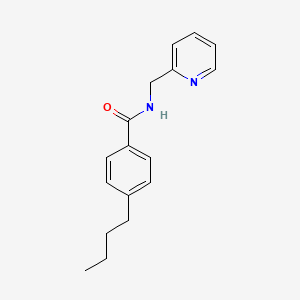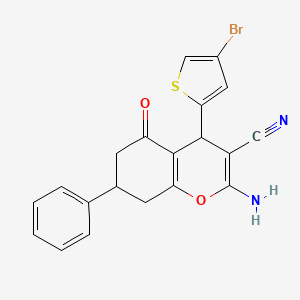![molecular formula C17H15ClN2O4 B4888719 (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B4888719.png)
(4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone, also known as CN2097, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CN2097 is a promising candidate for the development of new drugs, as well as for studying the underlying mechanisms of various diseases.
作用機序
The mechanism of action of (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in disease processes. For example, (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the progression of cancer. (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has also been found to inhibit the aggregation of beta-amyloid by binding to its hydrophobic core.
Biochemical and Physiological Effects
(4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been found to have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. In addition, (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been shown to have anti-inflammatory properties, which may be beneficial for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone in lab experiments is its potent activity against various disease targets. However, there are also some limitations to its use. For example, (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been found to be toxic to some cell types, which may limit its use in certain experiments. In addition, the synthesis of (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone can be challenging and may require specialized equipment and expertise.
将来の方向性
There are many potential future directions for the study of (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone. One area of research is the development of new drugs based on the structure of (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone. Researchers may also investigate the potential applications of (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone in other disease areas, such as cardiovascular disease and diabetes. In addition, further studies may be conducted to better understand the mechanism of action of (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone and to identify potential targets for drug development.
合成法
The synthesis of (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone is through the reaction of 4-chloroacetophenone with 4-morpholinyl-2-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The resulting product is then purified through various techniques such as recrystallization and column chromatography.
科学的研究の応用
(4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. (4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been shown to have potent anti-cancer properties, and it has also been found to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.
特性
IUPAC Name |
(4-chlorophenyl)-(2-morpholin-4-yl-5-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c18-13-3-1-12(2-4-13)17(21)15-11-14(20(22)23)5-6-16(15)19-7-9-24-10-8-19/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYLCXRTLQJTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B4888673.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]di(2-thiophenecarboxamide)](/img/structure/B4888679.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,5-dimethoxyphenyl)ethanediamide](/img/structure/B4888686.png)

![N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B4888698.png)
![5'-methyl-6-nitro-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B4888704.png)
![9-(4-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888715.png)

![N-[(allylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B4888726.png)
![6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4888732.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B4888737.png)

![2-(4-methylphenyl)-7-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4888754.png)